molecular formula C16H31FO2S B144727 14-Fluoro-6-thiaheptadecanoic acid CAS No. 138225-06-6

14-Fluoro-6-thiaheptadecanoic acid

Cat. No. B144727
M. Wt: 306.5 g/mol
InChI Key: WZMTZBLNUCAEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Fluoro-6-thiaheptadecanoic acid (FTHA) is a fluorinated fatty acid that has been utilized in various scientific research applications due to its unique properties. FTHA is a synthetic compound that is commonly used as a tracer for studying lipid metabolism in living organisms.

Mechanism Of Action

14-Fluoro-6-thiaheptadecanoic acid is taken up by cells and metabolized in a similar manner as endogenous fatty acids. It is transported into the mitochondria, where it undergoes beta-oxidation to produce ATP. The fluorine atom in 14-Fluoro-6-thiaheptadecanoic acid allows for its detection by various imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).

Biochemical And Physiological Effects

14-Fluoro-6-thiaheptadecanoic acid has been shown to have minimal effects on the biochemical and physiological processes in living organisms. It is metabolized in a similar manner as endogenous fatty acids and does not accumulate in tissues. 14-Fluoro-6-thiaheptadecanoic acid has been shown to have no significant toxic effects on cells or tissues.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 14-Fluoro-6-thiaheptadecanoic acid as a tracer is its ability to be detected by various imaging techniques. This allows for non-invasive imaging of lipid metabolism in living organisms. 14-Fluoro-6-thiaheptadecanoic acid is also stable and can be easily synthesized in large quantities. However, one limitation of using 14-Fluoro-6-thiaheptadecanoic acid is its relatively short half-life, which limits its use in long-term studies.

Future Directions

There are several future directions for the use of 14-Fluoro-6-thiaheptadecanoic acid in scientific research. One direction is the development of new imaging techniques that can detect 14-Fluoro-6-thiaheptadecanoic acid with higher sensitivity and specificity. Another direction is the use of 14-Fluoro-6-thiaheptadecanoic acid in studies investigating the effects of different dietary interventions on lipid metabolism in various disease states. Additionally, 14-Fluoro-6-thiaheptadecanoic acid could be utilized in studies investigating the role of lipid metabolism in aging and age-related diseases.

Synthesis Methods

The synthesis of 14-Fluoro-6-thiaheptadecanoic acid involves the reaction of 14-bromoheptadecanoic acid with potassium thioacetate in the presence of tetrabutylammonium fluoride. This reaction results in the formation of 14-Fluoro-6-thiaheptadecanoic acid, which can be purified by column chromatography. The purity of 14-Fluoro-6-thiaheptadecanoic acid can be confirmed by gas chromatography and mass spectrometry.

Scientific Research Applications

14-Fluoro-6-thiaheptadecanoic acid has been widely used as a tracer for studying lipid metabolism in various living organisms, including humans. It has been utilized in studies investigating the metabolism of fatty acids in the liver, heart, and skeletal muscle. 14-Fluoro-6-thiaheptadecanoic acid has also been used to study the effects of different dietary interventions on lipid metabolism.

properties

IUPAC Name

5-(8-fluoroundecylsulfanyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMTZBLNUCAEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCCCCCSCCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930027
Record name 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Fluoro-6-thiaheptadecanoic acid

CAS RN

138225-06-6
Record name 14-Fluoro-6-thiaheptadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138225066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.